molecular formula C16H16O3 B2528522 5-(Benzyloxy)-4-methoxy-2-methylbenzaldehyde CAS No. 97400-62-9

5-(Benzyloxy)-4-methoxy-2-methylbenzaldehyde

Cat. No. B2528522
M. Wt: 256.301
InChI Key: HWDHJGQKOFEBAB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06770662B2

Procedure details

A hexane solution (17 ml) of n-butyllithium was dropwise added to a tetrahydrofuran (190 ml) solution of 4-benzyloxy-2-bromo-5-methoxytoluene (7.83 g) at −78° C. over a period of 20 minutes, followed by stirring at the same temperature for 1 hour. A tetrahydrofuran (10 ml) solution of dimethylformamide (3.73 g) was dropwise added thereto at −78° C., followed by stirring at the same temperature for 1 hour. The temperature was gradually raised to room temperature, and stirring was further carried out for one night. The reaction solution was poured into an aqueous ammonium chloride solution (200 ml), and extraction with ethyl acetate (150 ml) was carried out twice. The ethyl acetate phase was washed with an aqueous sodium chloride solution (100 ml) twice and dried over magnesium sulfate, and the solvent was distilled off under reduced pressure. The residue was purified by silica gel column chromatography (hexane-ethyl acetate) to obtain 3.14 g (yield 48%) of 5-benzyloxy-4-methoxy-2-methylbenzaldehyde (m.p. 107-109° C.), and its structure was confirmed by nuclear magnetic resonance spectrum.
Quantity
17 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
4-benzyloxy-2-bromo-5-methoxytoluene
Quantity
7.83 g
Type
reactant
Reaction Step One
Quantity
190 mL
Type
solvent
Reaction Step One
Quantity
200 mL
Type
reactant
Reaction Step Two
Quantity
150 mL
Type
reactant
Reaction Step Two
Quantity
3.73 g
Type
solvent
Reaction Step Three
Quantity
10 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
CCCCCC.C([Li])CCC.[CH2:12]([O:19][C:20]1[C:25]([O:26][CH3:27])=[CH:24][C:23]([CH3:28])=[C:22](Br)[CH:21]=1)[C:13]1[CH:18]=[CH:17][CH:16]=[CH:15][CH:14]=1.[Cl-].[NH4+].[C:32](OCC)(=[O:34])C>CN(C)C=O.O1CCCC1>[CH2:12]([O:19][C:20]1[C:25]([O:26][CH3:27])=[CH:24][C:23]([CH3:28])=[C:22]([CH:21]=1)[CH:32]=[O:34])[C:13]1[CH:18]=[CH:17][CH:16]=[CH:15][CH:14]=1 |f:3.4|

Inputs

Step One
Name
Quantity
17 mL
Type
reactant
Smiles
CCCCCC
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CCC)[Li]
Name
4-benzyloxy-2-bromo-5-methoxytoluene
Quantity
7.83 g
Type
reactant
Smiles
C(C1=CC=CC=C1)OC1=CC(=C(C=C1OC)C)Br
Name
Quantity
190 mL
Type
solvent
Smiles
O1CCCC1
Step Two
Name
Quantity
200 mL
Type
reactant
Smiles
[Cl-].[NH4+]
Name
Quantity
150 mL
Type
reactant
Smiles
C(C)(=O)OCC
Step Three
Name
Quantity
3.73 g
Type
solvent
Smiles
CN(C=O)C
Name
Quantity
10 mL
Type
solvent
Smiles
O1CCCC1

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
by stirring at the same temperature for 1 hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
at −78° C.
STIRRING
Type
STIRRING
Details
by stirring at the same temperature for 1 hour
Duration
1 h
STIRRING
Type
STIRRING
Details
stirring
WAIT
Type
WAIT
Details
was further carried out for one night
WASH
Type
WASH
Details
The ethyl acetate phase was washed with an aqueous sodium chloride solution (100 ml) twice
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over magnesium sulfate
DISTILLATION
Type
DISTILLATION
Details
the solvent was distilled off under reduced pressure
CUSTOM
Type
CUSTOM
Details
The residue was purified by silica gel column chromatography (hexane-ethyl acetate)

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
C(C1=CC=CC=C1)OC=1C(=CC(=C(C=O)C1)C)OC
Measurements
Type Value Analysis
AMOUNT: MASS 3.14 g
YIELD: PERCENTYIELD 48%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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